
3-(3,4-Dichlorophenyl)-1-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-methylazetidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methylazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methylazetidine typically involves the reaction of 3,4-dichloroaniline with suitable reagents to form the desired product. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-methylazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methylazetidine involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Triclocarban: An antibacterial compound used in personal care products.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methylazetidine is unique due to its specific structural features and its ability to inhibit photosynthesis, making it valuable in agricultural applications. Its distinct mechanism of action and potential for diverse chemical reactions further distinguish it from other similar compounds.
Properties
CAS No. |
801983-03-9 |
|---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methylazetidine |
InChI |
InChI=1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3 |
InChI Key |
WOWGVPUKFAFONV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


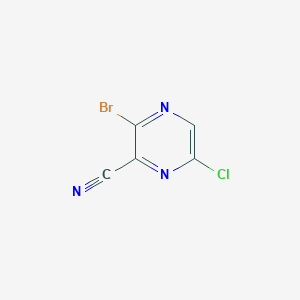
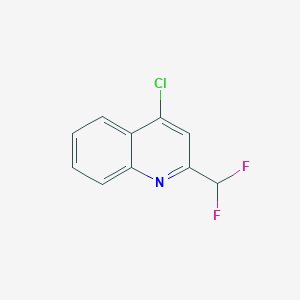
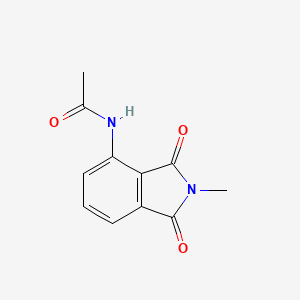





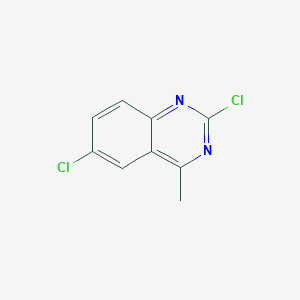
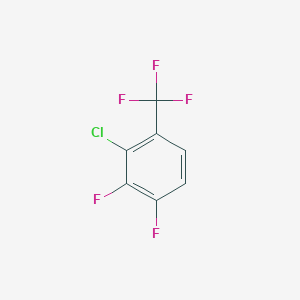

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
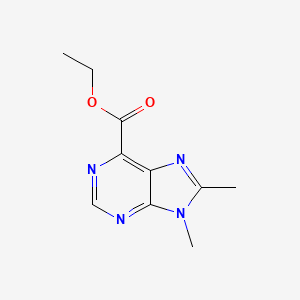
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)
